molecular formula C20H17N3O5S B2695477 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921586-86-9

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2695477
CAS No.: 921586-86-9
M. Wt: 411.43
InChI Key: NSMKNFNBNBEAOQ-UHFFFAOYSA-N
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Description

This compound features a benzodioxole-5-carboxamide core substituted with a 4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl group.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-2-29(25,26)19-10-8-16(22-23-19)13-3-6-15(7-4-13)21-20(24)14-5-9-17-18(11-14)28-12-27-17/h3-11H,2,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMKNFNBNBEAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on anticancer activity, mechanisms of action, and related compounds.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H17_{17}N3_{3}O5_{5}S
  • Molecular Weight : 411.43 g/mol
  • CAS Number : 921586-86-9

The structural features include a benzo[d][1,3]dioxole core, a pyridazine ring, and an ethylsulfonyl group, which contribute to its solubility and potential interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of benzo[d][1,3]dioxole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The ethylsulfonyl substitution may enhance the compound's solubility and bioavailability, potentially increasing its therapeutic efficacy.

Table 1: Summary of Anticancer Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
EED226Furan unitPotent inhibitor of embryonic ectoderm development
Compound 15Benzo[d][1,3]dioxole moietyIC50 = 40 nM against EED
Compound 21Pyridine-substituted phenyl ringAnticancer activity in KARPAS422 cells

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer progression.
  • Cell Cycle Modulation : Inducing cell cycle arrest at specific phases.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells.

Case Studies and Research Findings

A study evaluating benzodioxole derivatives indicated that compounds with amide functionalities showed enhanced cytotoxicity against Hep3B liver cancer cells. The IC50 values for certain derivatives were significantly lower than those for standard chemotherapeutics like Doxorubicin, suggesting a strong potential for this compound in cancer therapy.

Cell Cycle Analysis

Flow cytometry analysis revealed that treatment with related compounds led to substantial alterations in the cell cycle distribution of Hep3B cells. For example:

  • A decrease in the G1 phase population was observed following treatment with compound 2a (from 65.3% to 52.53%).
  • The S phase fraction also decreased significantly (from 17.6% to 12.13%).

These findings indicate that the compound effectively disrupts normal cell cycle progression, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Benzodioxole Carboxamide Derivatives

Key Observations:
  • Substituent Effects :

    • Methoxy groups (HSD-2/HSD-4) enhance crystallinity, as seen in higher melting points for HSD-2 (175–177°C vs. 150.5–152°C for HSD-4) .
    • Electron-withdrawing groups like trifluoromethyl (IIc) correlate with biological activity (α-amylase inhibition) .
    • Alkyl chains (e.g., heptan-4-yl) shift applications to flavoring industries, highlighting the role of lipophilicity .
  • Synthetic Yields :

    • High yields (75–95%) are achieved for analogs via column chromatography (hexane/ethyl acetate) or direct esterification .

Physicochemical Properties

  • Solubility and Stability :
    • Methoxy-substituted analogs (HSD-2/HSD-4) are solids at room temperature, favoring formulation for oral delivery.
    • The target compound’s ethylsulfonyl group may improve aqueous solubility compared to alkyl or methoxy derivatives.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsPurposeYield Optimization
1DMF, 60°C, 12hPyridazine sulfonation70–80%
2Triethylamine, DCMCarboxamide coupling65–75%
3Ethanol recrystallizationFinal purificationPurity >95%

Basic Question: What analytical techniques are recommended for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., ethylsulfonyl on pyridazine, benzodioxole aromaticity) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C22H20N4O5S: expected [M+H]+ 477.113) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .

Advanced Question: How can researchers design experiments to identify biological targets of this compound?

Answer:

  • Computational docking : Use software like AutoDock to predict binding to kinase domains or GPCRs, leveraging pyridazine and benzodioxole motifs .
  • SPR/BLI assays : Screen against protein libraries (e.g., kinases, phosphatases) to quantify binding kinetics (KD values) .
  • Cellular thermal shift assays (CETSA) : Validate target engagement by measuring protein stability shifts in cell lysates .

Note : Prioritize targets based on structural analogs (e.g., pyridazine derivatives inhibiting MAPK pathways) .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

Answer:

  • Assay validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation masking true activity .
  • Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability assays to confirm mechanism .

Example : A 10-fold IC50 difference may arise from off-target effects in phosphatase-rich environments, requiring counter-screens .

Advanced Question: What methodologies support structure-activity relationship (SAR) studies for this compound?

Answer:

  • Fragment-based design : Synthesize analogs with modified substituents (e.g., replacing ethylsulfonyl with methylsulfonyl) and test activity .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models using pyridazine and benzodioxole pharmacophores to predict activity cliffs .
  • Crystallography : Co-crystallize with target proteins (e.g., COX-2) to identify critical hydrogen bonds or steric clashes .

Q. Table 2: SAR Trends in Analogs

ModificationObserved EffectReference
Ethylsulfonyl → Methylsulfonyl2x ↑ potency against EGFR
Benzodioxole → Phenyl5x ↓ solubility

Advanced Question: How can computational modeling predict metabolite formation and toxicity?

Answer:

  • In silico metabolism : Use software like ADMET Predictor™ to identify likely Phase I/II metabolites (e.g., sulfonyl oxidation, benzodioxole ring cleavage) .
  • Toxicity profiling : Apply DEREK Nexus to flag structural alerts (e.g., mutagenic potential from nitroso intermediates) .

Example : Ethylsulfonyl groups may hydrolyze to sulfonic acids, requiring stability testing in plasma .

Advanced Question: What strategies enhance aqueous solubility without compromising activity?

Answer:

  • Prodrug design : Introduce phosphate esters on the carboxamide group for transient solubility .
  • Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations .
  • Salt formation : Convert carboxamide to sodium/potassium salts for pH-dependent solubility .

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